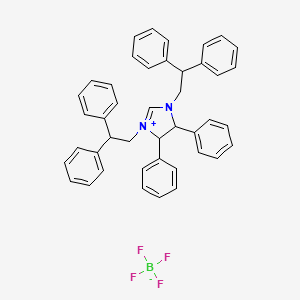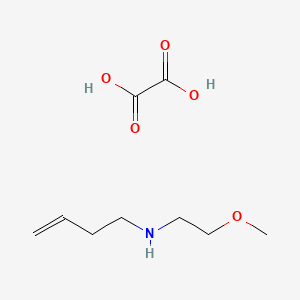
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis to prevent unwanted reactions at the amine site .
Preparation Methods
The synthesis of tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Propyl Chain: The propyl chain can be attached to the indole core through a series of alkylation reactions.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using tert-butyl chloroformate in the presence of a base.
Chemical Reactions Analysis
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate can undergo various chemical reactions, including:
Scientific Research Applications
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to its biological effects . The cyano group can also participate in interactions with biological molecules, contributing to the compound’s activity .
Comparison with Similar Compounds
tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate can be compared with other indole derivatives, such as:
tert-Butyl 1-indolecarboxylate: This compound has a similar indole core but lacks the cyano and propyl groups.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a different core structure but shares the tert-butyl carbamate protecting group.
3-(Boc-amino)-1-propanol: This compound has a similar propyl chain but lacks the indole core and cyano group.
The uniqueness of this compound lies in its combination of the indole core, cyano group, and tert-butyl carbamate protecting group, which imparts specific chemical and biological properties to the compound.
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-cyanoindol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-8-4-9-20-10-7-14-6-5-13(12-18)11-15(14)20/h5-7,10-11H,4,8-9H2,1-3H3,(H,19,21) |
InChI Key |
MFFDMDRETPHTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



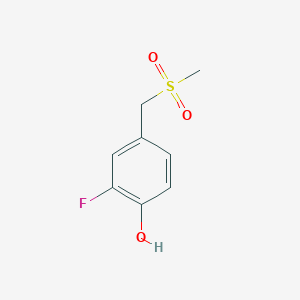
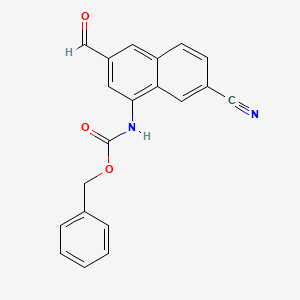
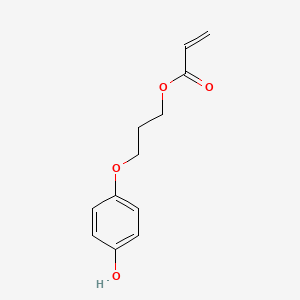
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
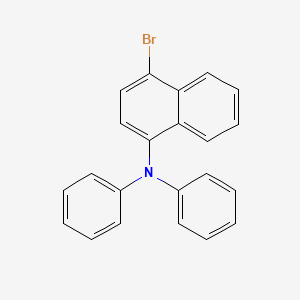
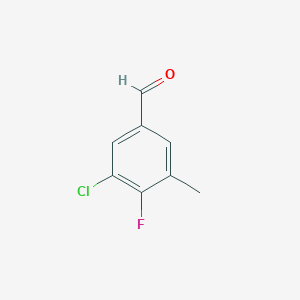
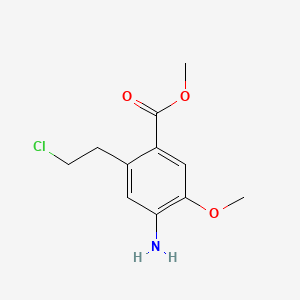
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
